molecular formula C8H9BrN2O2 B1443328 2-bromo-N-methoxy-N-methylpyridine-3-carboxamide CAS No. 1260913-24-3

2-bromo-N-methoxy-N-methylpyridine-3-carboxamide

Cat. No. B1443328
M. Wt: 245.07 g/mol
InChI Key: MPFPHOPOQKGZTD-UHFFFAOYSA-N
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Description

“2-bromo-N-methoxy-N-methylpyridine-3-carboxamide” is a chemical compound with the CAS Number: 1260913-24-3 . Its molecular weight is 245.08 . The IUPAC name for this compound is 2-bromo-N-methoxy-N-methylnicotinamide .


Molecular Structure Analysis

The molecular formula of “2-bromo-N-methoxy-N-methylpyridine-3-carboxamide” is C8H9BrN2O2 . The InChI code for this compound is 1S/C8H9BrN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “2-bromo-N-methoxy-N-methylpyridine-3-carboxamide” is 245.07 . The molecular formula is C8H9BrN2O2 . The InChI code is InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 . The InChI key is MPFPHOPOQKGZTD-UHFFFAOYSA-N .

Scientific Research Applications

  • Synthesis of Vicinal Haloethers
    • Scientific Field : Organic Chemistry
    • Application Summary : The compound 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, which is structurally similar to the compound you mentioned, was synthesized from β, β-dicyanostyrene . These types of compounds have potential to be building blocks in organic synthesis .
    • Methods of Application : The synthesis involved the use of methanol as a solvent, which also participated in and dominated the reaction result . The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy .
    • Results : Two novel vicinal haloether compounds were synthesized and characterized . Future work will emphasize exploring the scope of β, β-dicyanostyrene derivatives and illustrating the reaction mechanism .
  • Synthesis of Novel Pyridine-Based Derivatives
    • Scientific Field : Medicinal Chemistry
    • Application Summary : The study describes the efficient synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions . These reactions involved 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The resulting pyridine derivatives were investigated for their quantum mechanical properties and biological activities .
    • Methods of Application : The synthesis was carried out using palladium as a catalyst . The structures of the synthesized compounds were confirmed by Density Functional Theory (DFT) studies .
    • Results : The synthesized pyridine derivatives showed potential as chiral dopants for liquid crystals . Additionally, some of the compounds exhibited significant anti-thrombolytic, biofilm inhibition, and haemolytic activities .
  • Production of Molecular Salts in Bromanilic Acid Substituted-Pyridine Molecular Complexes
    • Scientific Field : Physical Chemistry
    • Application Summary : The study involves the production of molecular salts in bromanilic acid substituted-pyridine molecular complexes . This process utilizes proton transfer .
    • Methods of Application : The method involves the reaction of bromanilic acid with substituted-pyridine . The resulting molecular complexes are then analyzed .
    • Results : The study provides insights into the predictable synthons in the production of molecular salts .

properties

IUPAC Name

2-bromo-N-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFPHOPOQKGZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-methoxy-N-methylpyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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